5-Bromo-2-butyramidobenzoic acid
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Overview
Description
Scientific Research Applications
Pharmacology
In pharmacology, 5-Bromo-2-butyramidobenzoic acid is utilized as a biochemical for proteomics research . It serves as a precursor in the synthesis of complex molecules that can be used for drug development and therapeutic interventions. Its role in the creation of novel compounds with potential pharmacological activities is significant, contributing to the discovery of new medications.
Material Science
Within material science, this compound’s properties may be explored for the development of new materials with specific characteristics, such as enhanced durability or conductivity . Its interactions with other substances can lead to the formation of novel polymers or coatings that could be applied in various industries, from electronics to construction.
Chemical Synthesis
5-Bromo-2-butyramidobenzoic acid: is a valuable building block in chemical synthesis . It can be used to introduce bromine atoms into molecular structures, which is a crucial step in the synthesis of many organic compounds. This process is essential for creating complex molecules used in various chemical products, including dyes, fragrances, and agrochemicals.
Biochemistry
In biochemistry, this compound is employed in the study of protein interactions and enzyme kinetics . It can act as an inhibitor or a substrate analog to help understand the biochemical pathways and mechanisms within living organisms. This knowledge is fundamental for the development of treatments for diseases at the molecular level.
Agriculture
While specific applications of 5-Bromo-2-butyramidobenzoic acid in agriculture are not directly mentioned in the available resources, compounds like this can be used in the synthesis of agrochemicals . These chemicals play a role in protecting crops from pests and diseases, enhancing food security.
Environmental Science
In environmental science, the compound’s derivatives could be studied for their impact on ecosystems . Understanding the environmental fate of such chemicals is crucial for assessing potential risks and developing strategies to mitigate any negative effects on the environment.
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods . Its well-defined properties make it suitable for use in high-precision measurements and quality control processes.
Molecular Biology
In molecular biology, 5-Bromo-2-butyramidobenzoic acid might be used in the design of molecular probes or as a part of assays to study gene expression and regulation . Its role in these applications is vital for advancing our understanding of genetic functions and disorders.
Safety and Hazards
Safety data for “5-Bromo-2-butyramidobenzoic acid” suggests that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound. If swallowed, immediate medical assistance should be sought . It is also advised to keep containers tightly closed in a cool, well-ventilated place .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to describe its precise mode of action. Like many other benzoic acid derivatives, it may interact with various enzymes and receptors within the body, leading to a range of potential effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-Bromo-2-butyramidobenzoic acid’s action are currently unknown. As research progresses, we can expect to gain more insight into these effects .
properties
IUPAC Name |
5-bromo-2-(butanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCOUDKEAADOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505021 |
Source
|
Record name | 5-Bromo-2-butanamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butyramidobenzoic acid | |
CAS RN |
73721-76-3 |
Source
|
Record name | 5-Bromo-2-butanamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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